

Comprehensive Technical Guide: CECR2 Bromodomain Acetyl-Lysine Recognition

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Compound Focus: Nvs-cecr2-1

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Introduction to CECR2 Bromodomain

The **CECR2 bromodomain** is an **epigenetic reader module** that plays a pivotal role in recognizing acetylated lysine residues on histone and non-histone proteins, thereby directing chromatin remodeling and transcriptional regulation. As part of the **CECR2-containing remodeling factor (CERF)** complex, this bromodomain facilitates nucleosome reorganization and DNA accessibility during critical biological processes including **neurulation**, **spermatogenesis**, and **DNA damage response** [1]. The gene encoding CECR2 is located on chromosome 22q11, a region duplicated in **cat eye syndrome**, highlighting its clinical significance [2]. This technical guide provides an in-depth analysis of CECR2 bromodomain structure, function, ligand specificity, and emerging therapeutic potential, with comprehensive experimental data and methodological details for researchers and drug development professionals.

Structural Organization and Molecular Recognition Mechanisms

Domain Architecture of CECR2

The full-length CECR2 protein is a **multi-domain chromatin regulator** with distinct functional regions:

- **DDT domain:** Located at the N-terminus, facilitates DNA binding through homeobox and transcription factor interactions [1]
- **AT-hook domain:** Mediates additional DNA binding capacity through AT-rich sequence recognition [1]
- **Bromodomain (BRD):** C-terminal acetyl-lysine recognition module (amino acids 424-538) that specifically binds acetylated histone marks [1]

This modular organization enables CECR2 to function as a bridge between epigenetic marks and chromatin structure, positioning it as a key regulator of genome accessibility and transcriptional programs.

Structural Basis of Acetyl-Lysine Recognition

The CECR2 bromodomain exhibits the **conserved bromodomain fold** but demonstrates distinctive binding characteristics:

- **Structural composition:** Comprises left-handed four-helix bundles connected by ZA and BC loops that form a deep hydrophobic cavity for acetyl-lysine docking [2]
- **Unique binding mode:** Adopts different conformational states when binding histone versus non-histone ligands, suggesting **adaptive recognition mechanisms** [1]
- **Key residues:** Functional mutagenesis identifies Asn514 and Asp464 as critical for ligand specificity and binding dynamics [1]
- **Solubility properties:** Unlike many bromodomains, CECR2-BRD remains monomeric in solution, potentially influencing its interaction kinetics [1]

The structural adaptability of CECR2 bromodomain enables it to recognize diverse acetylated targets, positioning it as a versatile epigenetic reader in multiple cellular contexts.

Binding Specificity and Ligand Interactions

Histone Binding Preferences

The CECR2 bromodomain exhibits **marked selectivity** for specific histone modification patterns, with particularly high affinity for multi-acetylated histone tails:

Table 1: CECR2 Bromodomain Binding Affinities for Histone Ligands

Ligand	Modification Pattern	Relative Affinity	Binding Characteristics
Histone H4	Tetra-acetylated	Highest affinity	Preferred multi-acetylated state
Histone H3	Multi-acetylated	High affinity	Prefers over mono-acetylated forms
Histone H3	Mono-acetylated	Moderate affinity	Context-dependent recognition
Histone H4	Mono-acetylated	Lower affinity	Less favorable than multi-acetylated

The CECR2 bromodomain's preference for **multi-acetylated histone substrates** suggests it functions as an integrator of complex epigenetic signals, particularly in **euchromatic regions** with high transcriptional potential [1]. Neighboring post-translational modifications, including methylation and phosphorylation, further modulate its acetyl-lysine recognition, demonstrating the complexity of its binding decision-making [1].

Non-Histone Protein Interactions

Beyond histones, CECR2 bromodomain recognizes acetylated **non-histone proteins**, significantly expanding its functional repertoire:

- **NF-κB RelA/p65**: Binds acetylated RelA at lysine 310 (K310ac), a modification critical for optimal transcriptional activity of NF-κB [1]
- **Binding affinity**: Interaction occurs with **micromolar affinity** (similar to many bromodomain-ligand interactions) [1]
- **Functional consequence**: This interaction enhances **NF-κB signaling** and increases expression of pro-inflammatory and pro-metastatic factors [1]
- **Pathological relevance**: The CECR2-RelA connection links chromatin remodeling to inflammatory responses and cancer progression [1]

This non-histone interaction reveals a direct mechanism by which CECR2 connects epigenetic information with transcription factor activity, particularly in inflammatory and oncogenic signaling pathways.

Experimental Methods for Studying CECR2-Ligand Interactions

Biophysical and Biochemical Characterization

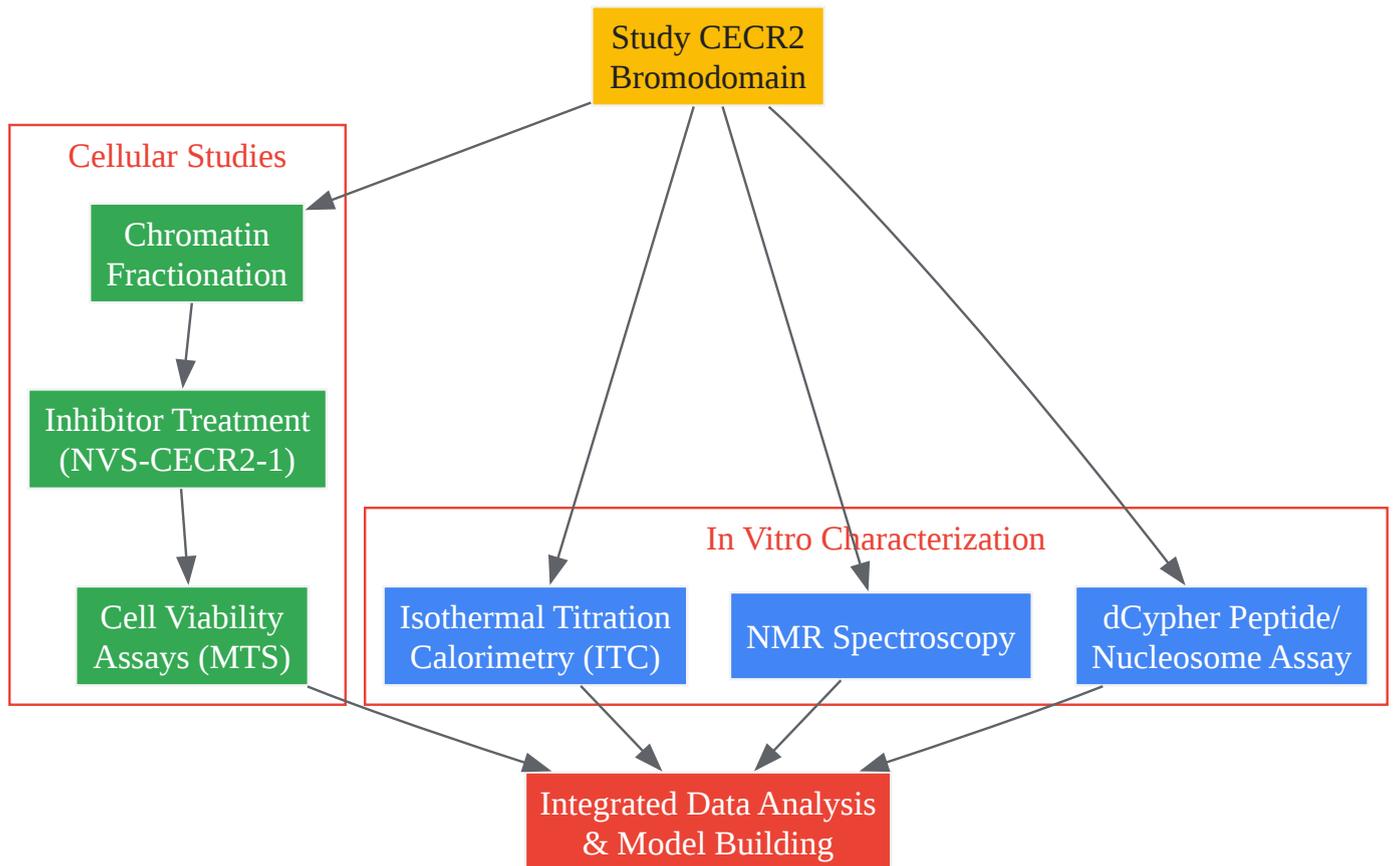
Rigorous assessment of CECR2 bromodomain function requires multiple complementary approaches:

Table 2: Key Experimental Methods for CECR2 Bromodomain Characterization

Method	Application	Key Experimental Details	Output Parameters
Isothermal Titration Calorimetry (ITC)	Binding affinity and thermodynamics	Protein concentration: 50-100 μ M in 20 mM Tris pH 7.5, 150 mM NaCl; Titration with acetylated peptides	K_D , ΔH , ΔS , stoichiometry
Nuclear Magnetic Resonance (NMR)	Structural dynamics and binding interfaces	15 N-labeled protein; Titration with ligands; Chemical shift perturbation analysis	Binding epitopes, conformational changes
dCypher High-Throughput Peptide Assay	Specificity profiling	Incubation of GST-CECR2-BRD (0.1-100 nM) with modified peptides/nucleosomes; AlphaLISA detection	EC_{50} , binding specificity
Chromatin Fractionation	Cellular localization	Cell lysis and fractionation; Treatment with NVS-CECR2-1 (5-15 μ M); Western blot analysis	Chromatin-bound vs unbound distribution
Yeast Surface Display	Binding affinity and mutagenesis	Deep mutational scanning; FACS analysis of binding variants	Affinity maturation, critical residues

Experimental Workflow Visualization

The following diagram illustrates the key methodological approaches for characterizing CECR2 bromodomain interactions:



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Experimental approaches for CECR2 bromodomain characterization

Critical Reagent Specifications

For reproducible results, specific experimental conditions must be rigorously maintained:

- **Protein construct:** CECR2 bromodomain (amino acids 424-538) with N-terminal GST tag for pull-down assays, tag-free for biophysical studies [1]
- **Buffer conditions:** 20 mM Tris-HCl (pH 7.5), 150-500 mM NaCl, 1-5 mM DTT, 5% glycerol for most applications [1]

- **Inhibitor concentrations:** **NVS-CECR2-1** effective at 5-15 μM in cellular assays; PFI-3 used as negative control at 100-200 μM [2]
- **Assay duration:** Binding equilibration typically 30 minutes for peptide assays, extended to 60 minutes for nucleosome interactions [1]

These standardized protocols enable direct comparison across studies and facilitate reproducibility in characterizing CECR2 bromodomain function.

Cellular Functions and Pathological Significance

Roles in Chromatin Remodeling and Transcriptional Regulation

CECR2 functions as a critical regulator of chromatin architecture through multiple mechanisms:

- **CERF complex formation:** Partners with ISWI ATPases SNF2L (SMARCA1) and SNF2H (SMARCA5) to modulate nucleosome spacing and DNA accessibility [1]
- **Transcriptional control:** Recognizes acetylated histones in euchromatic regions to facilitate transcriptional activation [1]
- **Developmental processes:** Essential for proper neurulation and spermatogenesis through spatial and temporal regulation of gene expression [1]
- **DNA damage response:** Contributes to γ -H2AX activity and double-strand break repair through its bromodomain function [3]

These functions establish CECR2 as a central epigenetic regulator that translates histone modification patterns into functional chromatin states.

Involvement in Disease Pathways

Dysregulation of CECR2 bromodomain function contributes to several pathological conditions:

- **Cancer progression:** Promotes metastatic behavior through enhanced NF- κ B signaling and expression of pro-metastatic genes [1]
- **Inflammatory pathways:** Augments inflammatory responses by binding acetylated RelA and sustaining NF- κ B transcriptional activity [1]
- **Glioma pathogenesis:** Identified as a potential prognostic marker in glioma patients, suggesting clinical utility [1]

- **Therapeutic vulnerability:** Cancer cells show differential sensitivity to CECR2 inhibition, with SW48 colon cancer cells exhibiting particular susceptibility (submicromolar IC_{50}) [2]

The pathological significance of CECR2 across these conditions highlights its potential as a therapeutic target in oncology and inflammatory diseases.

Therapeutic Targeting and Inhibitor Development

CECR2 Bromodomain Inhibitors

Targeting the CECR2 bromodomain has emerged as a promising therapeutic strategy:

- **NVS-CECR2-1:** A selective inhibitor with high affinity ($K_D = 80$ nM; $IC_{50} = 47$ nM in vitro) and specificity over 48 other bromodomains tested [2]
- **Cellular activity:** Effectively displaces CECR2 from chromatin at 5-15 μ M concentration and exhibits cytotoxic effects across multiple cancer cell lines [2]
- **Mechanism of action:** Induces apoptosis in sensitive cell lines (e.g., SW48 colon cancer cells) and perturbs cell cycle progression [2]
- **Specificity profile:** Shows minimal cross-reactivity with BRG1 bromodomain, unlike the BRD inhibitor PFI-3 [2]

Cellular Responses to CECR2 Inhibition

The consequences of CECR2 bromodomain inhibition have been characterized in multiple cellular models:

Table 3: Cellular Effects of CECR2 Bromodomain Inhibition

Cell Line	Origin	Response to NVS-CECR2-1	CECR2 Expression	Proposed Mechanism
SW48	Colon cancer	High sensitivity (submicromolar IC_{50})	Moderate	Primarily apoptosis
HCT116	Colon cancer	Moderate sensitivity	Moderate	Mixed apoptosis and cell cycle arrest

Cell Line	Origin	Response to NVS-CECR2-1	CECR2 Expression	Proposed Mechanism
HT29	Colon cancer	Lower sensitivity	Low	CECR2-independent effects dominant
H460	Lung cancer	Moderate sensitivity	Low	CECR2-independent component
HeLa	Cervical cancer	Moderate sensitivity	Low	Combination of mechanisms
U2OS	Bone cancer	Moderate sensitivity	Moderate	Cell cycle perturbation

The variation in sensitivity across cell lines suggests both CECR2-dependent and CECR2-independent mechanisms of action for **NVS-CECR2-1**, highlighting the importance of patient stratification strategies for therapeutic development.

Conclusion and Future Perspectives

The CECR2 bromodomain represents a compelling example of **specialized epigenetic recognition** with significant implications for basic biology and therapeutic development. Its unique binding mode, preference for multi-acetylated histone marks, and functional role in NF- κ B signaling position it at the interface of chromatin regulation and inflammatory signaling. The development of selective inhibitors like **NVS-CECR2-1** provides valuable chemical tools for dissecting CECR2 function and potential starting points for therapeutic development.

Future research directions should include:

- **Structural characterization** of full-length CECR2 in complex with native nucleosome substrates
- **Comprehensive profiling** of CECR2 dependencies across cancer types to identify predictive biomarkers
- **Optimization of inhibitor specificity** and pharmacokinetic properties for in vivo applications
- **Integration of CECR2 targeting** with combination therapies, particularly in NF- κ B-driven pathologies

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